N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a synthetic compound that has gained attention in the scientific community for its potential applications across various fields. This compound features a complex structure incorporating a fluorinated benzo[c][1,2,5]thiadiazole core, which contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the benzo[c][1,2,5]thiadiazole core: The core structure is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro and methyl groups: Fluorination and methylation are generally accomplished through selective reactions, often involving specialized reagents to ensure precision.
Attachment of the ethyl and methanesulfonamide groups:
Industrial Production Methods
Industrial production of this compound necessitates scalability and efficiency. Methods may include:
Continuous flow synthesis: Enhancing reaction rates and yields through the use of continuous reactors.
Catalytic processes: Utilizing catalysts to streamline reaction steps, reduce costs, and minimize by-products.
Green chemistry principles: Implementing environmentally-friendly procedures to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound's reactive sites allow for selective oxidation and reduction, altering its electronic properties.
Substitution Reactions: Nucleophilic and electrophilic substitutions are common, often modifying the functional groups attached to the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Typical reagents and conditions used include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Like halogens (for electrophilic substitutions) or organometallic compounds (for nucleophilic substitutions).
Major Products
Reactions of this compound can yield products such as:
Oxidized derivatives: Introducing oxygen-containing groups to the structure.
Reduced derivatives: Removing specific functional groups or altering double bonds.
Substituted compounds: Featuring new functional groups attached at strategic locations on the molecule.
Scientific Research Applications
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide has a range of applications:
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biological systems, investigating enzyme activities or signaling pathways.
Medicine: Exploration as a pharmaceutical agent, possibly for its interactions with specific molecular targets.
Industry: Involved in the manufacture of specialty chemicals, polymers, or advanced materials with desired properties.
Mechanism of Action
The compound's effects are mediated through interactions at the molecular level:
Molecular Targets: It can bind to specific proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: It may interfere with or modulate biological pathways, such as signal transduction or metabolic processes, depending on its structure and the nature of its interactions.
Comparison with Similar Compounds
Unique Features
What sets N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide apart includes its combination of the fluoro-methyl benzo[c][1,2,5]thiadiazole core and methanesulfonamide group, providing a unique profile for reactivity and application.
Similar Compounds
Other compounds with a similar core but differing substituents include:
Benzo[c][1,2,5]thiadiazole derivatives: Featuring different halogenations or alkylations.
Methanesulfonamide derivatives: With various aromatic or aliphatic groups attached
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide (CAS Number: 2034454-82-3) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of C10H14FN3O4S and a molecular weight of approximately 323.4 g/mol. Its unique chemical structure includes a fluorinated benzo[c][1,2,5]thiadiazole core , which is significant for its biological interactions and reactivity.
Property | Value |
---|---|
Molecular Formula | C10H14FN3O4S |
Molecular Weight | 323.4 g/mol |
CAS Number | 2034454-82-3 |
This compound has been primarily studied for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEAs), which are involved in various physiological processes such as pain sensation, inflammation, and appetite regulation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : By inhibiting FAAH, the compound may enhance the levels of FAEAs, potentially leading to increased analgesic effects.
- Anti-inflammatory Activity : The modulation of endocannabinoid signaling through FAAH inhibition suggests potential applications in managing inflammatory conditions.
- Neuroprotective Effects : Preliminary studies indicate that compounds targeting FAAH may offer neuroprotective benefits by modulating pain and inflammation pathways in the central nervous system.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits FAAH activity. The inhibition constant (IC50) values were reported to be within a range that suggests significant potency against the enzyme.
- Animal Models : In animal models of pain and inflammation, administration of this compound resulted in reduced pain responses compared to control groups. These findings support its potential therapeutic use in chronic pain management.
- Comparative Analysis : Comparative studies with other FAAH inhibitors revealed that this compound exhibited superior efficacy in enhancing endocannabinoid levels while demonstrating a favorable safety profile.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions under controlled conditions.
- Fluorination and Methylation : Selective reactions introduce the fluorine and methyl groups necessary for biological activity.
- Attachment of Ethyl and Methanesulfonamide Groups : These functional groups are added to complete the synthesis .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4S2/c1-13-9-4-3-8(11)7-10(9)14(20(13,17)18)6-5-12-19(2,15)16/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOYXRYBUVGLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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